

## Sdz 90-215: A Fungal Cyclodepsipeptide Targeting Golgi Glycosylation

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Sdz 90-215** is a potent antifungal cyclodepsipeptide produced by the fungal genus Septoria. This document provides a comprehensive technical overview of Sdz 9-215, including its biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for its production, purification, and characterization are provided, along with quantitative data on its antifungal efficacy. A key focus of this guide is the elucidation of its mechanism of action, which involves the inhibition of the Golgi-localized GDP-mannose transporter, Vrg4, a critical component of the protein and lipid glycosylation pathway in fungi. This unique target highlights **Sdz 90-215** as a promising lead compound for the development of novel antifungal therapeutics. Furthermore, its potential as a chemosensitizer in multidrug-resistant cancer cells is explored.

## Introduction

**Sdz 90-215** is a non-ribosomally synthesized cyclodepsipeptide with significant biological activities.[1][2] Isolated from Septoria species, this complex natural product has demonstrated potent antifungal properties, particularly against pathogenic Candida species.[1][3] Its unique chemical structure and specific mode of action make it a molecule of interest for drug discovery and development. This guide aims to consolidate the current knowledge on **Sdz 90-215**, providing researchers with the necessary technical details to further investigate its therapeutic potential.



## **Chemical and Physical Properties**

**Sdz 90-215** is a macrocyclic molecule with the chemical formula C57H91N9O14 and a molecular weight of 1126.4 g/mol .[4][5] It is a cyclodepsipeptide, meaning its structure contains both amide and ester bonds in the cyclic backbone.[4] The constituent residues of **Sdz 90-215** include Pip, MeVal, Val, MeAsp, Melle, Melle, Gly, MeVal, Tyr(Me), and D-Lac.[4]

Table 1: Chemical and Physical Properties of Sdz 90-215

Property	Value	Reference
Molecular Formula	C57H91N9O14	[4][5]
Molecular Weight	1126.4 g/mol	[4]
Class	Cyclodepsipeptide	[4]
Producing Organism	Septoria species	[1][6]

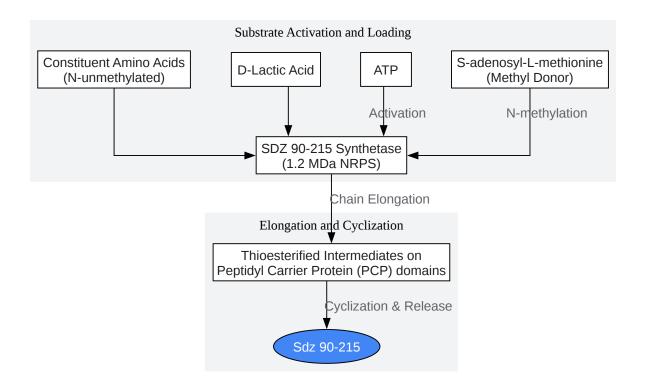
## **Biosynthesis**

**Sdz 90-215** is synthesized by a large, multifunctional enzyme known as **SDZ 90-215** synthetase, a non-ribosomal peptide synthetase (NRPS).[6][7] This multienzyme polypeptide has an apparent molecular mass of 1.2 MDa.[6][7] The in vitro biosynthesis of **Sdz 90-215** requires the following substrates:

- · D-lactic acid
- All constituent amino acids in their N-unmethylated form
- ATP
- Magnesium chloride
- S-adenosyl-L-methionine[6][7]

Interestingly, the yield of **Sdz 90-215** is higher when O-methyl-L-tyrosine is used as a substrate instead of L-tyrosine, indicating that the O-methylation of tyrosine is not catalyzed by the synthetase itself.[6][7]





Biosynthesis of Sdz 90-215 by NRPS.

## Biological Activity and Mechanism of Action Antifungal Activity

**Sdz 90-215** exhibits potent antifungal activity against a range of pathogenic yeasts, most notably Candida albicans.[1][3] The primary molecular target of **Sdz 90-215** in yeast is Vrg4, a Golgi-localized GDP-mannose transporter.[3][8]

Table 2: Antifungal Activity of Sdz 90-215



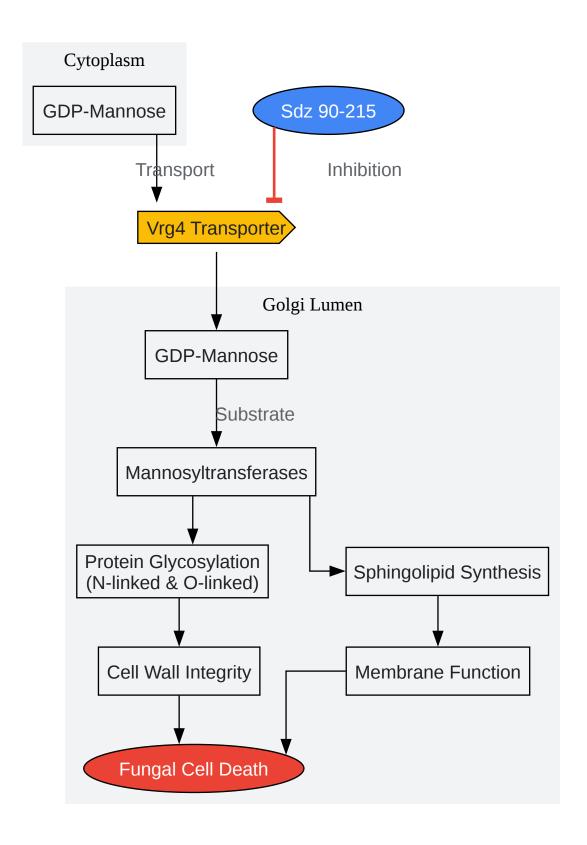




Fungal Species	IC50 (μM)	Reference
Candida albicans (CAI4)	1.33	[3]
Saccharomyces cerevisiae (BY4741)	~9.31	[3]
Candida glabrata (BG2)	~9.31	[3]

Vrg4 is essential for transporting GDP-mannose from the cytoplasm into the lumen of the Golgi apparatus.[5] This nucleotide sugar is a critical substrate for mannosyltransferases, which are responsible for the mannosylation of proteins (N-linked and O-linked glycosylation) and lipids (synthesis of sphingolipids).[5] By inhibiting Vrg4, **Sdz 90-215** disrupts these essential glycosylation processes, leading to defects in the cell wall and membrane integrity, ultimately resulting in fungal cell death.[3][8]





Mechanism of action of **Sdz 90-215** via Vrg4 inhibition.

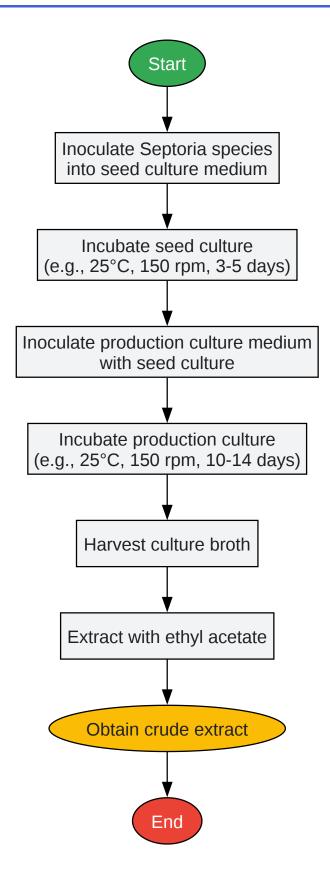


## **Multidrug Resistance Reversal**

Derivatives of **Sdz 90-215** have been shown to act as chemosensitizers, reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[1] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. The **Sdz 90-215** derivatives likely act by competitively inhibiting the drug-binding site of P-gp, thus restoring the sensitivity of resistant cells to anticancer agents.[1]

# Experimental Protocols Production of Sdz 90-215 by Septoria species Fermentation





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Workflow for Sdz 90-215 production.



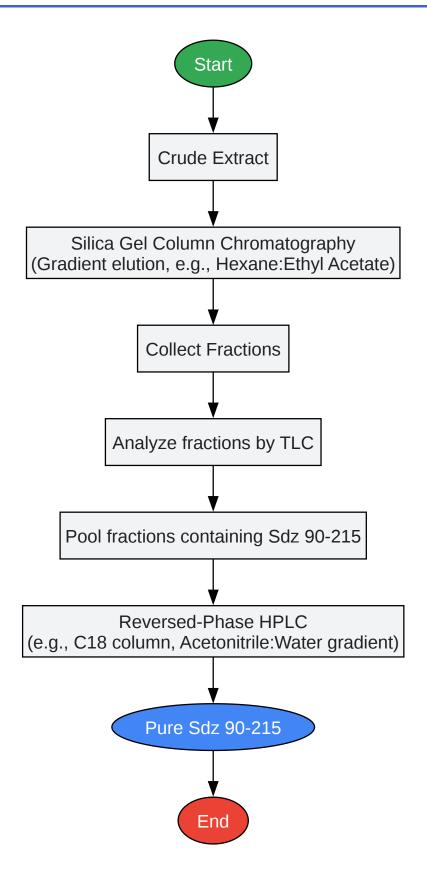
- Septoria species strain
- Seed culture medium (e.g., Potato Dextrose Broth)
- Production culture medium (e.g., a complex medium containing glucose, yeast extract, and peptone)
- Shake flasks or fermenter
- Incubator shaker
- Ethyl acetate

#### Procedure:

- Seed Culture Preparation: Inoculate a loopful of Septoria species mycelia into a flask containing sterile seed culture medium. Incubate at 25°C with shaking at 150 rpm for 3-5 days.
- Production Culture: Inoculate the production culture medium with the seed culture (e.g., 10% v/v). Incubate at 25°C with shaking at 150 rpm for 10-14 days.
- Extraction: After incubation, harvest the culture broth by filtration or centrifugation. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

## **Purification of Sdz 90-215**





Purification workflow for Sdz 90-215.



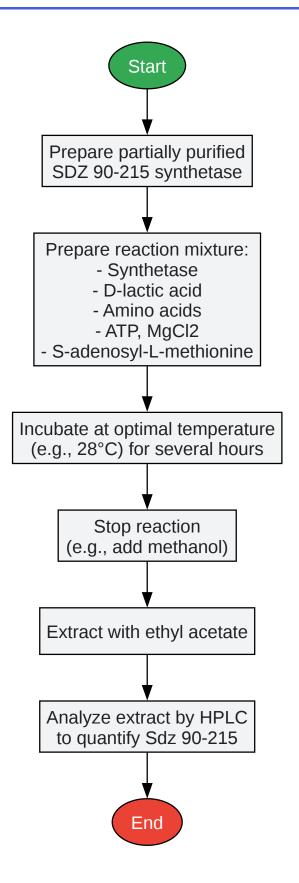
- Crude extract of Sdz 90-215
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water)
- Thin-layer chromatography (TLC) plates
- High-performance liquid chromatography (HPLC) system with a C18 column

#### Procedure:

- Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).
- Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing Sdz 90-215.
- HPLC Purification: Pool the fractions containing Sdz 90-215 and concentrate them. Further
  purify the compound by reversed-phase HPLC using a C18 column and a suitable gradient
  of acetonitrile in water.
- Verification: Confirm the purity and identity of the isolated Sdz 90-215 by mass spectrometry and NMR spectroscopy.

## In Vitro Biosynthesis Assay for SDZ 90-215 Synthetase





Workflow for in vitro biosynthesis assay.



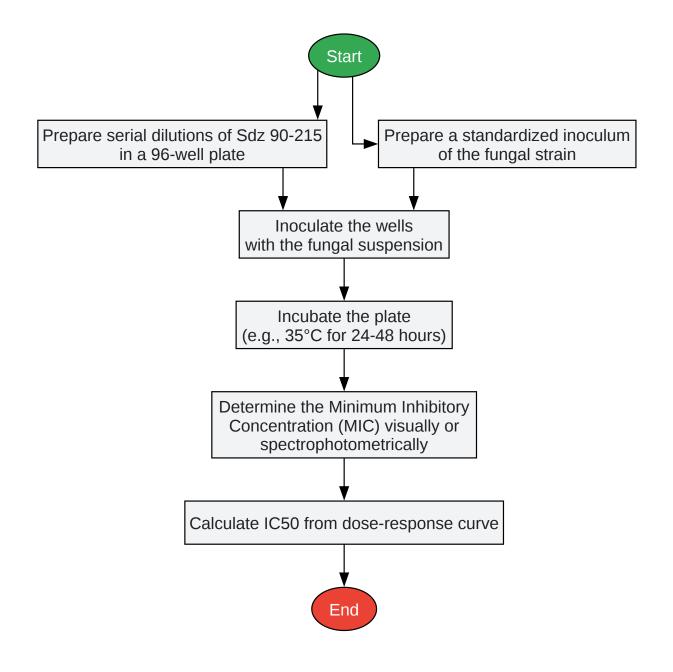
- Partially purified SDZ 90-215 synthetase
- · D-lactic acid
- Constituent amino acids
- ATP, MgCl2
- S-adenosyl-L-methionine
- Reaction buffer (e.g., Tris-HCl)
- · Methanol, Ethyl acetate
- · HPLC system

#### Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl2, S-adenosyl-L-methionine, D-lactic acid, and the constituent amino acids.
- Enzyme Addition: Initiate the reaction by adding the partially purified **SDZ 90-215** synthetase.
- Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28°C) for a defined period (e.g., 2-4 hours).
- Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of methanol. Extract the mixture with ethyl acetate.
- Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis to quantify the amount of Sdz 90-215 produced.

## **Antifungal Susceptibility Testing (Broth Microdilution)**





Antifungal susceptibility testing workflow.

#### Materials:

- Sdz 90-215
- Fungal strain (e.g., Candida albicans)



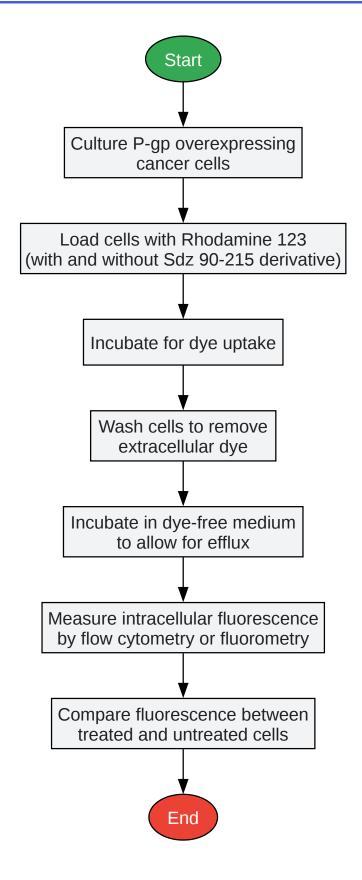
- RPMI-1640 medium
- Sterile 96-well microtiter plates
- · Spectrophotometer or plate reader

Procedure (following CLSI M27 guidelines):

- Drug Dilution: Prepare a series of twofold dilutions of Sdz 90-215 in RPMI-1640 medium directly in the wells of a 96-well plate.
- Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
   Dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.
- Inoculation: Add the fungal inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration
  of the drug that causes a significant inhibition of growth compared to the drug-free control
  well. This can be determined visually or by measuring the optical density at 600 nm. The
  IC50 is then calculated from the dose-response curve.

## P-glycoprotein Mediated Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)





P-gp mediated efflux assay workflow.



- P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line
- Sdz 90-215 derivative
- Rhodamine 123
- Cell culture medium
- Flow cytometer or fluorescence plate reader

#### Procedure:

- Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
- Drug Treatment: Pre-incubate the cells with various concentrations of the Sdz 90-215 derivative for a defined period.
- Rhodamine 123 Loading: Add Rhodamine 123 to the wells and incubate to allow for dye accumulation.
- Efflux: Wash the cells with cold PBS and then incubate them in fresh, dye-free medium to allow for efflux of Rhodamine 123.
- Fluorescence Measurement: After the efflux period, measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. A higher fluorescence intensity in the cells treated with the Sdz 90-215 derivative indicates inhibition of P-gpmediated efflux.

## Conclusion

**Sdz 90-215** represents a fascinating and promising natural product with significant therapeutic potential. Its potent antifungal activity, coupled with a well-defined and unique mechanism of action targeting Vrg4, makes it an excellent candidate for the development of new antifungal drugs to combat the growing threat of resistant fungal infections. Furthermore, the ability of its derivatives to reverse multidrug resistance in cancer cells opens up another avenue for its therapeutic application. The detailed technical information and experimental protocols provided



in this guide are intended to facilitate further research into this remarkable fungal metabolite and accelerate its journey from the laboratory to the clinic.

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